molecular formula C13H9FN2O3 B11692856 N-(2-fluorophenyl)-3-nitrobenzamide CAS No. 198879-93-5

N-(2-fluorophenyl)-3-nitrobenzamide

Cat. No.: B11692856
CAS No.: 198879-93-5
M. Wt: 260.22 g/mol
InChI Key: KJFRIWBTPVXYPY-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom on the phenyl ring and a nitro group on the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-nitrobenzamide typically involves the reaction of 2-fluoroaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol or other nucleophilic reagents.

Major Products Formed

    Reduction: The major product is N-(2-fluorophenyl)-3-aminobenzamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

N-(2-fluorophenyl)-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the nitro group can participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound has two fluorine atoms on the phenyl ring and is used in similar applications.

    N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine: This compound contains a thiophene ring instead of a benzamide structure.

Uniqueness

N-(2-fluorophenyl)-3-nitrobenzamide is unique due to the specific positioning of the fluorine and nitro groups, which can influence its reactivity and interaction with biological targets. The combination of these functional groups can provide distinct chemical and physical properties that are advantageous for specific applications.

Properties

CAS No.

198879-93-5

Molecular Formula

C13H9FN2O3

Molecular Weight

260.22 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-nitrobenzamide

InChI

InChI=1S/C13H9FN2O3/c14-11-6-1-2-7-12(11)15-13(17)9-4-3-5-10(8-9)16(18)19/h1-8H,(H,15,17)

InChI Key

KJFRIWBTPVXYPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])F

Origin of Product

United States

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